HPPD Enzyme Inhibition: Comparative Potency
Ethyl 3-(4-hydroxyphenyl)butanoate demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism and a validated herbicide target. Its reported IC50 of 90 nM provides a quantitative benchmark for this specific para-substituted ester [1]. In contrast, a structurally distinct regioisomer, ethyl 4-(3-hydroxyphenyl)butanoate, exhibits an IC50 of 81,300 nM (81.3 µM) against aryl hydrocarbon hydroxylase, a functionally related but distinct assay, underscoring the profound impact of hydroxyl positioning on biological activity [2]. This 900-fold difference in potency, even across related targets, highlights the non-interchangeable nature of these analogs.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 90 nM against pig liver HPPD |
| Comparator Or Baseline | Ethyl 4-(3-hydroxyphenyl)butanoate: 81,300 nM against aryl hydrocarbon hydroxylase |
| Quantified Difference | Target compound exhibits >900-fold greater potency, though assay targets differ, indicating strong regioisomer-dependent activity. |
| Conditions | In vitro enzyme assay using 4-hydroxyphenylpyruvic acid as substrate, 15 min incubation, spectrophotometric analysis |
Why This Matters
Procurement of the correct para-isomer is essential for HPPD-related research, as even closely related hydroxyphenyl butanoates fail to achieve the required target engagement.
- [1] BindingDB. (2007). BDBM50403928 (CHEMBL307048) Affinity Data for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. IC50: 90 nM. View Source
- [2] BindingDB. BDBM50404854 (CHEMBL155867) Affinity Data for Aryl hydrocarbon hydroxylase in phenobarbitone-treated rats. IC50: 8.13E+4 nM. View Source
